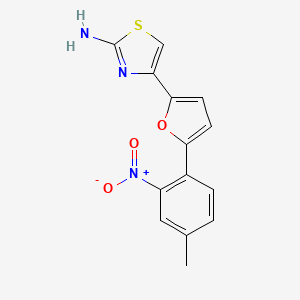
4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine is a complex organic compound featuring a furan ring, a thiazole ring, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan ring: Starting with a suitable precursor, such as a substituted phenylacetic acid, the furan ring is formed through cyclization reactions.
Thiazole ring formation: The thiazole ring is synthesized by reacting the nitrophenyl furan derivative with a thioamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Cyclization: The furan and thiazole rings can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon.
Nitrating agents: Nitric acid, sulfuric acid.
Cyclization agents: Thioamides, acidic catalysts.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Cyclization: Formation of polycyclic compounds.
Applications De Recherche Scientifique
4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interfere with biological pathways.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the thiazole and furan rings can interact with biological macromolecules, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde: Shares the furan and nitrophenyl groups but lacks the thiazole ring.
2-Amino-4-(5-(4-methyl-2-nitrophenyl)furan-2-yl)thiazole: Similar structure but with variations in the substitution pattern.
Uniqueness
4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine is unique due to the combination of the furan, thiazole, and nitrophenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H11N3O3S |
|---|---|
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
4-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H11N3O3S/c1-8-2-3-9(11(6-8)17(18)19)12-4-5-13(20-12)10-7-21-14(15)16-10/h2-7H,1H3,(H2,15,16) |
Clé InChI |
IJNVFVZSLHHWNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC=C(O2)C3=CSC(=N3)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11763147.png)
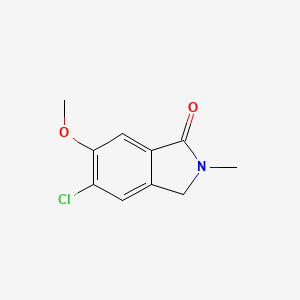
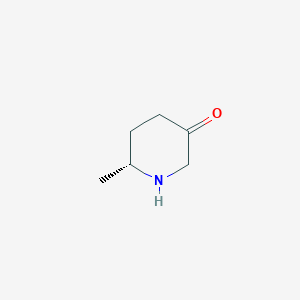
![tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B11763161.png)
![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)
![3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11763178.png)
![3-Bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B11763187.png)

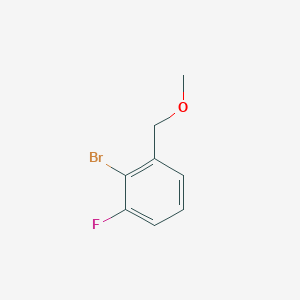
![9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide](/img/structure/B11763201.png)
![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)
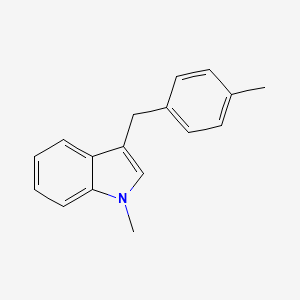
![Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane](/img/structure/B11763232.png)
